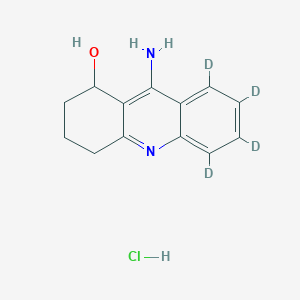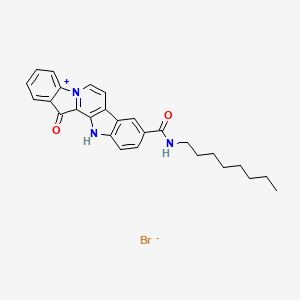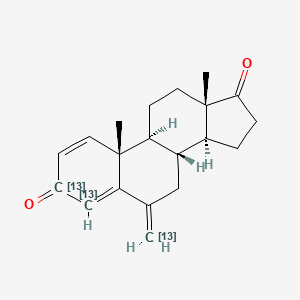
Exemestane-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exemestane-13C3 is a labeled version of Exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer. The compound is labeled with carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exemestane-13C3 involves the incorporation of carbon-13 isotopes into the Exemestane molecule. The process typically starts with the precursor, rest-4-alkene-3, 17 diketone, which reacts with trialkyl orthoformate under the action of a catalyst to generate enol ether. This enol ether then reacts with N-methylaniline and methanal. The reaction products undergo dehydrogenation under the protection of inert solvents and inert gas to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the labeled compound. The use of carbon-13 isotopes requires specialized equipment and handling to maintain the integrity of the labeled atoms throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Exemestane-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its active metabolites.
Substitution: Substitution reactions can occur at various positions on the steroidal backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as 17β-dihydro-Exemestane and its glucuronide conjugates .
Scientific Research Applications
Exemestane-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Exemestane in the body.
Metabolic Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a tracer in drug development to understand the pharmacological profile of new drugs.
Cancer Research: Studying the effects of Exemestane on hormone-dependent breast cancer
Mechanism of Action
Exemestane-13C3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, this compound reduces the levels of estrogen in the body, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells. The irreversible binding necessitates de novo synthesis of the enzyme to restore its function .
Comparison with Similar Compounds
Similar Compounds
Anastrozole: A non-steroidal aromatase inhibitor.
Letrozole: Another non-steroidal aromatase inhibitor.
Formestane: A steroidal aromatase inhibitor similar to Exemestane.
Uniqueness
Exemestane-13C3 is unique due to its irreversible binding to the aromatase enzyme and its use of carbon-13 isotopes, which makes it particularly valuable in research applications. Unlike non-steroidal inhibitors like Anastrozole and Letrozole, this compound has a steroidal structure, which contributes to its distinct mechanism of action and metabolic profile .
Properties
Molecular Formula |
C20H24O2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-6-(113C)methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1,11+1,13+1 |
InChI Key |
BFYIZQONLCFLEV-MLLYRXNBSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=[13CH2])C4=[13CH][13C](=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


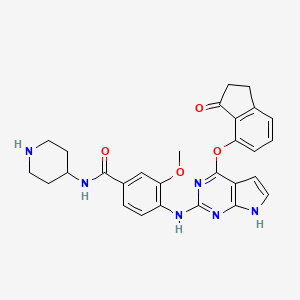
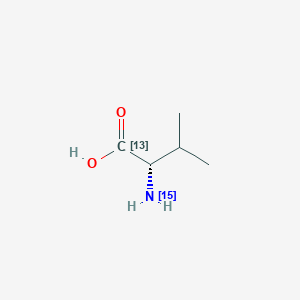
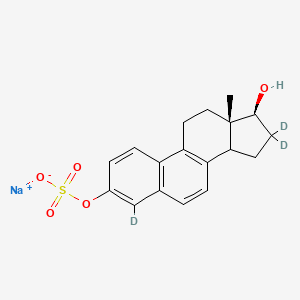
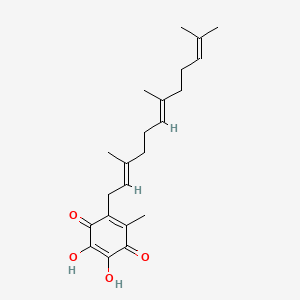
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
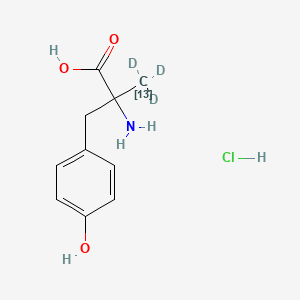

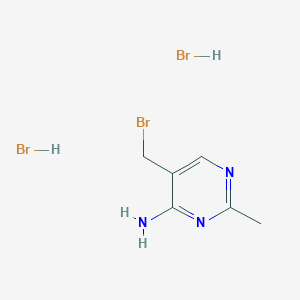
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
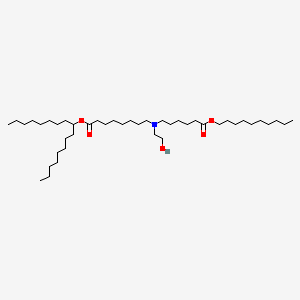
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)

